(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant implications in organic synthesis and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which features a nitrogen atom integrated into the ring system. The compound's molecular formula is , and it is recognized for its potential applications in drug development and as a building block in synthetic organic chemistry.
This compound belongs to the class of azabicyclic compounds, which are known for their structural complexity and biological activity. It can be sourced from various chemical suppliers and is often utilized in research settings due to its interesting chemical properties and potential therapeutic applications.
The synthesis of (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods:
The molecular structure of (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be represented as follows:
The compound can be represented using SMILES notation as CC1(C)[C@H]2CN[C@H](C(=O)O)[C@@H]12
, indicating its stereochemical configuration .
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate participates in various chemical reactions:
Relevant data indicates that this compound may have specific melting points or boiling points depending on its form (salt vs free base) .
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate has several potential applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7